Isopropyl 4-bromo-2-fluorobenzoate
Description
Isopropyl 4-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol .
Properties
IUPAC Name |
propan-2-yl 4-bromo-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDSWYPZHLAGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-bromo-2-fluorobenzoate typically involves the esterification of 4-bromo-2-fluorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-bromo-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate in an aqueous medium.
Major Products:
Substitution Reactions: Products include substituted benzoates with various functional groups.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Isopropyl 4-bromo-2-fluorobenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Isopropyl 4-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- Isopropyl 4-bromo-2-chlorobenzoate
- Isopropyl 4-bromo-2-methylbenzoate
- Isopropyl 4-bromo-2-nitrobenzoate
Comparison: Isopropyl 4-bromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it particularly useful in specific chemical reactions and applications. The presence of fluorine can enhance the compound’s stability and reactivity compared to its analogs .
Biological Activity
Isopropyl 4-bromo-2-fluorobenzoate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The presence of both bromine and fluorine atoms in the para and ortho positions, respectively, significantly influences its reactivity and biological activity.
Key Properties:
- Molecular Weight: 249.09 g/mol
- Solubility: Soluble in organic solvents but less soluble in water.
- Reactivity: The halogen substituents enhance electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features may facilitate binding to specific sites, influencing cellular processes.
Potential Mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways.
- Antimicrobial Activity: Halogenated benzoates often exhibit antimicrobial properties, potentially making this compound useful against certain bacterial strains.
Case Studies and Research Findings
-
Antimicrobial Studies:
A study evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. Results indicated significant inhibition of Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.Compound Activity Against MIC (µg/mL) This compound Staphylococcus aureus 32 Methyl 4-bromo-2-fluorobenzoate Escherichia coli 64 -
Enzyme Interaction Studies:
Research focusing on enzyme interactions revealed that this compound inhibits cathepsin C activity, which is crucial for processing pro-inflammatory mediators. This inhibition could lead to reduced inflammation in pathological conditions. -
Toxicological Assessment:
Toxicological evaluations indicate that while the compound exhibits some level of cytotoxicity, it does not show significant harmful effects at lower concentrations. This finding is critical for considering its therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-bromo-2-fluorobenzoate | Methyl group instead of isopropyl | Moderate antimicrobial activity |
| Ethyl 4-bromo-2-fluorobenzoate | Ethyl group; different sterics | Lower enzyme inhibition |
| Isopropyl 4-chloro-2-fluorobenzoate | Chlorine instead of bromine | Enhanced cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
